molecular formula C11H9NO3 B11900009 Methyl 4-(isoxazol-3-yl)benzoate

Methyl 4-(isoxazol-3-yl)benzoate

Cat. No.: B11900009
M. Wt: 203.19 g/mol
InChI Key: KZOVPXBJPFKVFA-UHFFFAOYSA-N
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Description

Methyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. Another method involves the use of microwave-assisted synthesis, which can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-(isoxazol-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.

    4-(isoxazol-3-yl)benzoic acid: A precursor to Methyl 4-(isoxazol-3-yl)benzoate, used in similar applications.

    Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: Another derivative with potential biological activities

Uniqueness

This compound stands out due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can enhance its solubility and facilitate its incorporation into more complex molecules. Additionally, the compound’s unique structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 4-(1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-15-12-10/h2-7H,1H3

InChI Key

KZOVPXBJPFKVFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC=C2

Origin of Product

United States

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